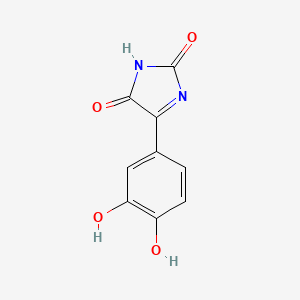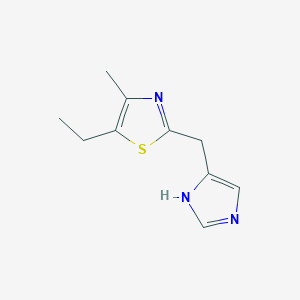
2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole is a heterocyclic compound that features both imidazole and thiazole rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole typically involves the cyclization of appropriate precursors. One common method involves the condensation of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The imidazole ring can be introduced through a subsequent reaction involving an appropriate imidazole precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The thiazole ring can interact with various biological receptors, influencing signal transduction pathways. These interactions can lead to the modulation of enzyme activity or receptor function, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with similar nitrogen-containing ring structure.
Thiazole: A simpler sulfur- and nitrogen-containing ring structure.
Histidine: An amino acid containing an imidazole ring, important in enzyme active sites.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its biological activity.
Uniqueness
2-((1H-Imidazol-4-yl)methyl)-5-ethyl-4-methylthiazole is unique due to the combination of both imidazole and thiazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and participate in more diverse chemical reactions compared to simpler imidazole or thiazole compounds.
Propriétés
Formule moléculaire |
C10H13N3S |
|---|---|
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
5-ethyl-2-(1H-imidazol-5-ylmethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H13N3S/c1-3-9-7(2)13-10(14-9)4-8-5-11-6-12-8/h5-6H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
FDTWOCAFXMIOCT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(S1)CC2=CN=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


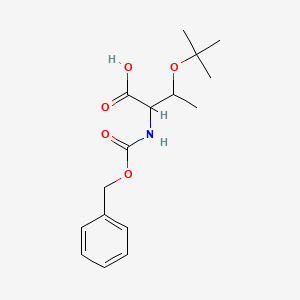

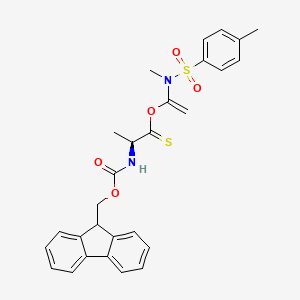
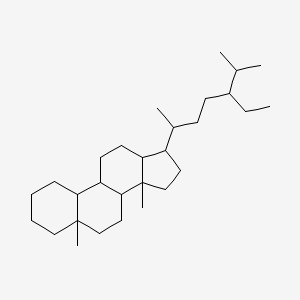
![4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)

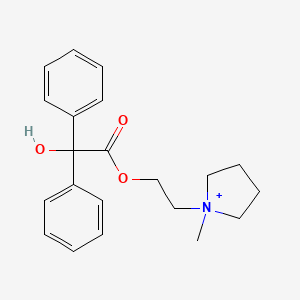
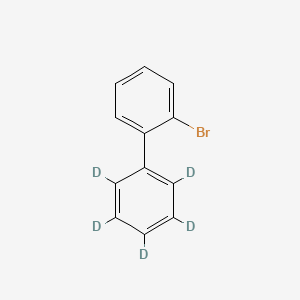

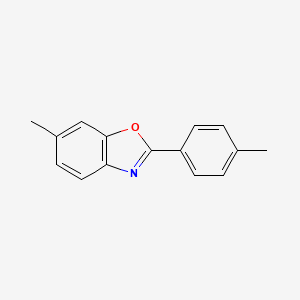
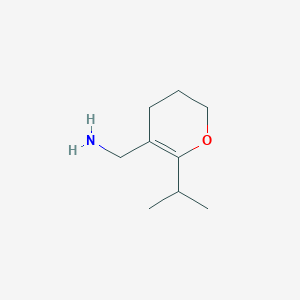

![[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12819376.png)
